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molecular formula C8H14OS B051742 1-Acetyl-1-propylmercapto-cyclopropane CAS No. 120778-94-1

1-Acetyl-1-propylmercapto-cyclopropane

Cat. No. B051742
M. Wt: 158.26 g/mol
InChI Key: BNEKTRQDOYBDSR-UHFFFAOYSA-N
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Patent
US04983208

Procedure details

A solution of 134 g (0.83 mol) of bromine in 130 ml of methylene chloride is added dropwise at 10° C. with stirring to a solution of 100 g (0.83 mol) of 5-chloropentan-2-one in 400 ml of methylene chloride. The reaction mixture is stirred for a further hour at room temperature, then washed using water and dilute aqueous sodium carbonate solution and dried over sodium sulphate. The mixture is concentrated by stripping off the solvent under reduced pressure, and the residue is taken up in 200 ml of methanol and 63 g (0.83 mol) of n-propylmercaptan are added at 5° C. with stirring. A mixture of 93 g of potassium hydroxide powder in 500 ml of methanol is then added dropwise. The reaction mixture is initially stirred for 2 hours at room temperature and then for 4 hours at 40° C. The mixture is then concentrated by stripping off the solvent under reduced pressure and the remaining residue is taken up in methylene chloride. The organic solution is washed successively using water, dilute aqueous sodium hydroxide solution and again using water, then concentrated under reduced pressure and then subjected to a vacuum distillation. In this manner, 42 g (32% of theory) of 1-acetyl-1-propylmercaptocyclopropane of boiling point 107° C./20 mbar are obtained.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Quantity
93 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrBr.Cl[CH2:4][CH2:5][CH2:6][C:7](=[O:9])[CH3:8].[CH2:10]([SH:13])[CH2:11][CH3:12].[OH-].[K+]>C(Cl)Cl.CO>[C:7]([C:6]1([S:13][CH2:10][CH2:11][CH3:12])[CH2:4][CH2:5]1)(=[O:9])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
BrBr
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClCCCC(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
63 g
Type
reactant
Smiles
C(CC)S
Step Four
Name
Quantity
93 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
is then added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture is initially stirred for 2 hours at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated
WASH
Type
WASH
Details
The organic solution is washed successively using water, dilute aqueous sodium hydroxide solution and again using water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
subjected to a vacuum distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1(CC1)SCCC
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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